

Triuret (CAS Number: 556-99-0): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triuret, with the CAS Number 556-99-0, is an organic compound that is a derivative of urea. It is formed through the pyrolysis of urea and is also a known byproduct in the industrial synthesis of melamine.[1] In biological systems, Triuret has been identified as a product of purine degradation and can be formed from the oxidation of uric acid by reactive nitrogen species such as peroxynitrite.[2][3] This technical guide provides an in-depth overview of the core properties of Triuret, including its physicochemical characteristics, spectroscopic data, synthesis methodologies, and its emerging role in biological processes, particularly its potential connection to hypokalemia. While extensive qualitative data is available, this guide also highlights the current limitations in publicly accessible quantitative spectroscopic data and detailed experimental protocols.

Physicochemical and Spectroscopic Properties

Triuret is a colorless, crystalline, and hygroscopic solid.[1] It exhibits limited solubility in cold water and ether, with increased solubility in hot water.[1] The molecule is planar, with the central carbonyl group forming hydrogen bonds with the terminal amino groups.[1]

Physicochemical Data



The fundamental physicochemical properties of **Triuret** are summarized in the table below for easy reference.

Property	Value	Reference(s)	
CAS Number	556-99-0	[1]	
Molecular Formula	C3H6N4O3	[1]	
Molar Mass	146.106 g/mol	[1]	
Appearance	Colorless, crystalline, hygroscopic solid	[1]	
Solubility	Slightly soluble in cold water and ether; more soluble in hot water	[1]	
Melting Point	Decomposes upon heating		
Crystal System	Monoclinic		
Space Group	C2/c	_	
Unit Cell Dimensions	a = 7.209 Å, b = 7.143 Å, c = 24.836 Å, β = 119.83°	_	

Spectroscopic Data

While it is documented that **Triuret** has been characterized using various spectroscopic techniques, specific quantitative data such as detailed peak lists with assignments are not readily available in the reviewed literature. The following sections summarize the available information.

Multiple sources indicate that **Triuret** has been characterized by 1 H and 13 C NMR spectroscopy. [4] However, specific chemical shift data (δ in ppm) and coupling constants (J in Hz) are not provided in the available literature.

The FT-IR spectrum of **Triuret** has been recorded, typically using KBr pellets. Although the existence of the spectrum is confirmed, a detailed list of absorption bands and their corresponding vibrational modes is not available in the searched literature. General



absorptions expected for a molecule with amide and carbonyl functional groups would include N-H stretching, C=O stretching, and N-H bending vibrations.

Mass spectrometry has been extensively used to characterize **Triuret** and its fragmentation behavior.

Protonated **Triuret** ([M+H]⁺, m/z 147): Under collision-induced dissociation (CID), the primary fragmentation pathway involves the consecutive loss of neutral molecules such as ammonia (NH₃) and isocyanic acid (HNCO).[2]

Deprotonated **Triuret** ([M-H]⁻, m/z 145): The deprotonated molecule is the main ion detected in negative-ion mode. It generates fewer fragments upon CID compared to its protonated counterpart.[2]

lon	m/z	Fragmentation Notes	Reference(s)
[M+H]+	147	Primarily undergoes sequential loss of NH ₃ and HNCO.	[2]
[M-H]	145	Major ion in negative mode; less fragmentation than the protonated form.	[2]

Synthesis and Reactivity

Several methods for the synthesis of **Triuret** have been reported, ranging from the thermal decomposition of urea to more controlled laboratory procedures.

Synthesis Methodologies

- Pyrolysis of Urea: This is a common method where thin layers of urea are heated, leading to the formation of **Triuret** and the release of ammonia.[1]
- From Urea and Phosgene: The reaction of two moles of urea with one mole of phosgene can also yield **Triuret**.[1]



- From Urea and Dimethyl Carbonate: A similar synthesis involves the reaction of urea with dimethyl carbonate in the presence of a catalyst like potassium methoxide.[1]
- Oxidation of Uric Acid: The original synthesis involved the oxidation of uric acid with hydrogen peroxide.[1]

Reactivity

- Decomposition: Upon heating, **Triuret** can decompose to form cyanuric acid and ammelide.
- Hydrolysis: Under acidic or basic conditions, Triuret can be hydrolyzed to yield urea and ammonia.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **Triuret** are not extensively detailed in the available literature. However, a general procedure for its preparation from urea is outlined below.

Synthesis of **Triuret** from Urea (General Procedure)

- Reaction Setup: A thin layer of urea is placed in a suitable reaction vessel that allows for the
 efficient removal of ammonia gas.
- Heating: The urea is heated to a temperature range of 120-160°C. The exact temperature and duration of heating can influence the yield and purity of the product.
- Reaction Progression: As the reaction proceeds, ammonia is evolved. The reaction is typically continued until the evolution of ammonia ceases.
- Isolation and Purification: The resulting solid residue, which contains Triuret along with other
 condensation products like biuret, is then subjected to purification. This can be achieved by
 recrystallization from hot water, leveraging the differential solubility of the components.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary to achieve high yields and purity.

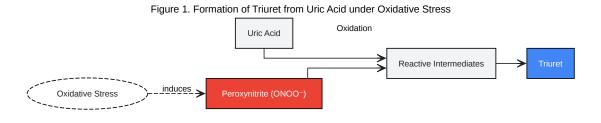


Biological Significance and Potential Applications

Triuret is not merely a synthetic compound; it has been identified in biological systems and is implicated in certain physiological and pathological processes.

Formation from Uric Acid under Oxidative Stress

Under conditions of oxidative stress, uric acid can be oxidized by peroxynitrite (ONOO⁻), a reactive nitrogen species, to form **Triuret**.[2][3] This reaction is significant as it links purine metabolism to oxidative damage and the formation of a potentially bioactive molecule.



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Figure 1. Formation of **Triuret** from Uric Acid under Oxidative Stress

Potential Role in Hypokalemia

Emerging research suggests a potential link between elevated **Triuret** levels and hypokalemia (low potassium levels). Studies have shown that **Triuret** has a higher affinity for potassium ions (K+) compared to other alkali metal ions like sodium (Na+).[2] The proposed mechanism involves the bidentate chelation of potassium ions by two of the carbonyl oxygens of the **Triuret** molecule. This selective binding could potentially lead to increased potassium excretion and contribute to electrolyte imbalances.



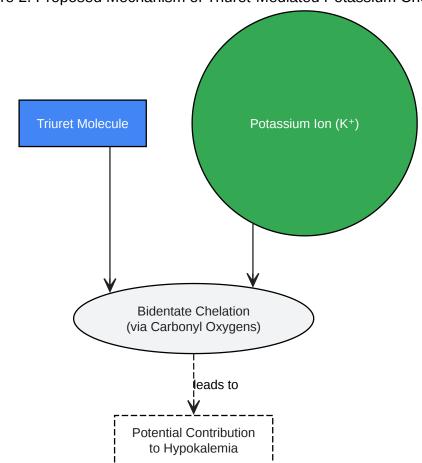


Figure 2. Proposed Mechanism of Triuret-Mediated Potassium Chelation

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Figure 2. Proposed Mechanism of **Triuret**-Mediated Potassium Chelation

Conclusion

Triuret is a molecule of growing interest due to its presence in both industrial and biological contexts. Its formation under oxidative stress and its potential to selectively chelate potassium ions open up new avenues for research, particularly in the fields of metabolic disorders and drug development. While significant progress has been made in understanding its qualitative properties, a notable gap exists in the availability of detailed quantitative spectroscopic data (NMR and FT-IR) and standardized experimental protocols. Further research is warranted to



fully elucidate the properties and biological roles of **Triuret**, which may hold promise for future diagnostic and therapeutic applications.

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